N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFFTRFVSNFOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of furan-2-carbaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key structural features and biological activities of N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide and related compounds:
Key Comparative Findings
Antifungal Activity vs. LMM11
- LMM11 contains a 1,3,4-oxadiazole core and sulfamoyl group, which are critical for inhibiting thioredoxin reductase in C. albicans .
- The target compound lacks these groups but includes a pyridine substituent, which may alter binding affinity or selectivity. Pyridine’s electron-withdrawing effects could modulate solubility or metabolic stability compared to LMM11’s benzamide scaffold.
Pharmaceutical Relevance vs. Ranitidine Derivatives
- Ranitidine-related compounds (e.g., diamine hemifumarate) feature sulfanyl linkages and nitroacetamide groups, which influence pharmacokinetics and impurity profiles .
Pesticidal Potential vs. Furmecyclox
- Furmecyclox uses a cyclohexyl-furancarboxamide structure for pesticidal activity .
- The target compound’s cyclohexene ring introduces unsaturation, which may enhance conformational flexibility and alter bioactivity. The pyridine group could also confer insecticidal properties, as seen in neonicotinoids.
Toxicity Considerations vs. 2-Cyano-N-[(methylamino)carbonyl]acetamide
- 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological data, highlighting the need for caution in handling structurally related carboxamides .
- The target compound’s larger size and aromatic substituents may reduce volatility and dermal absorption compared to smaller cyano derivatives.
Biological Activity
N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclohexene moiety and a furan ring, which contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.
- Cyclohexene Modification : The cyclohexene structure is introduced through various organic reactions, including nucleophilic substitutions.
Biological Activity Overview
This compound exhibits a range of biological activities:
1. Anticancer Activity
- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by interacting with specific molecular targets.
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by disrupting cell cycle progression and promoting apoptotic pathways.
2. Antimicrobial Properties
- Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.
- Research Finding : In assays against Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory effects.
3. Enzyme Inhibition
- This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
- Mechanism : The furan moiety can engage in π–π stacking interactions with enzyme active sites, while the carboxamide group facilitates hydrogen bonding, potentially leading to effective inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing cellular responses.
- Molecular Interactions : It engages in hydrophobic interactions and hydrogen bonding with target proteins, affecting their functionality.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-(furan-2-carbonyl)phenyl)-N-methylacetamide | Furan ring, phenyl group | Anticancer | Lacks cyclohexene structure |
| 5-(furan-2-yl)-1H-pyrazole | Furan and pyrazole rings | Antimicrobial | Simpler structure without amide |
| N-(4-pyridinyl)-N'-(furan-2-carbonyl)urea | Furan ring, urea linkage | Anticancer | Urea instead of amide linkage |
The compound's combination of a cyclohexene moiety with both furan and other functional groups potentially leads to distinct biological activities not observed in simpler analogs.
Future Research Directions
Further studies are required to elucidate the full spectrum of biological activities associated with this compound. Key areas include:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To clarify the specific pathways influenced by this compound.
- Structure–Activity Relationship (SAR) Studies : To optimize the compound for enhanced efficacy and reduced toxicity.
Q & A
Q. Basic
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclohexene ring (δ 5.6–6.0 ppm for vinyl protons) and furan methylene group (δ 4.2–4.5 ppm).
- IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3100 cm⁻¹ (furan C-H).
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H⁺] at m/z 233.12) .
How can structure-activity relationship (SAR) studies be designed to explore modifications in the furan and cyclohexene moieties?
Q. Advanced
- Furan Modifications: Replace the furan with thiophene or pyrrole to assess heterocycle effects on receptor binding.
- Cyclohexene Saturation: Hydrogenate the double bond to study conformational flexibility.
- Bioisosteric Replacement: Substitute the carboxamide with sulfonamide or urea groups to enhance solubility.
Comparative assays with analogs (e.g., antimicrobial or anticancer activity) guide optimal substitutions .
What are the potential biological targets of this compound based on structurally related analogs?
Basic
Related furan-carboxamides show activity against:
- Neurological Targets: Acetylcholinesterase (AChE) for Alzheimer’s disease .
- Antimicrobial Targets: Bacterial DNA gyrase or fungal CYP51 .
- Enzyme Inhibition: Kinases or proteases implicated in cancer pathways .
What methodologies are recommended for assessing the compound's interaction with enzymes or receptors?
Q. Advanced
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time.
- Fluorescence Polarization: Measure competitive displacement of fluorescent ligands.
- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding poses and key residues (e.g., hydrophobic pockets accommodating the cyclohexene ring) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
